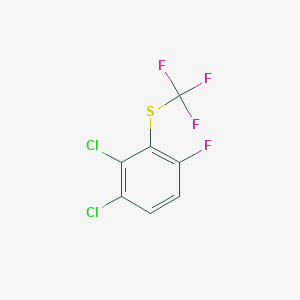

1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene

Description

1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms at positions 1 and 2, a fluorine atom at position 4, and a trifluoromethylthio (-SCF₃) group at position 2. The trifluoromethylthio moiety is a strong electron-withdrawing group, conferring unique electronic and physicochemical properties to the molecule.

Properties

Molecular Formula |

C7H2Cl2F4S |

|---|---|

Molecular Weight |

265.05 g/mol |

IUPAC Name |

1,2-dichloro-4-fluoro-3-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7H2Cl2F4S/c8-3-1-2-4(10)6(5(3)9)14-7(11,12)13/h1-2H |

InChI Key |

URFXZOYDLGOMBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)SC(F)(F)F)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Electrophilic Aromatic Trifluoromethylthiolation

One of the most efficient and mild methods for introducing the trifluoromethylthio group onto aromatic rings involves electrophilic aromatic substitution using N-trifluoromethylsulfanyl aniline (PhNHSCF3) as the trifluoromethylthiolating agent. This reagent allows the trifluoromethylthiolation of phenols and related compounds without the use of highly toxic reagents such as trifluoromethylsulfenyl chloride (CF3SCl).

-

- Solvent: Dichloromethane (non-dried), open to air

- Temperature: Room temperature (~20–25 °C)

- Acid Catalyst: Triflic acid (CF3SO3H) or boron trifluoride etherate (BF3·Et2O)

- Reaction Time: Up to 16 hours

- Molar Ratios: Phenol (1 mmol), PhNHSCF3 (1.2–1.3 equivalents), acid catalyst (1.2–5 equivalents for triflic acid or 2–3 equivalents for BF3·Et2O)

Procedure:

The phenol derivative is dissolved in dichloromethane, and PhNHSCF3 along with the acid catalyst is added. The mixture is stirred at room temperature until the starting phenol is fully consumed, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with sodium bicarbonate solution and water, dried over sodium sulfate, and purified by column chromatography or simple filtration over silica gel due to high selectivity.Selectivity:

The trifluoromethylthiolation occurs preferentially at the para position relative to the hydroxyl group if unsubstituted; if the para position is occupied, ortho substitution occurs without ipso substitution.

This method is operationally simple, avoids the use of noxious reagents, and is compatible with acid-sensitive functional groups.

Functionalization of Halogenated Benzene Derivatives

The target compound can also be synthesized by starting from halogenated benzene derivatives bearing chlorine and fluorine substituents, followed by the introduction of the trifluoromethylthio group.

Typical Starting Material:

1,2-dichloro-4-fluorobenzene or related intermediates.Trifluoromethylthiolation:

Introduction of the trifluoromethylthio group can be achieved by nucleophilic substitution or transition-metal-catalyzed coupling reactions using trifluoromethylthiolating reagents such as trifluoromethylthiolate salts or electrophilic trifluoromethylthiolating agents.-

- Temperatures ranging from 120 °C to 200 °C depending on reagents and solvents.

- Use of catalysts or bases to facilitate substitution.

Purification:

Products are typically purified by column chromatography or recrystallization.

Synthetic Route Example (Patent-Based)

A patent describing related compounds and derivatives indicates preparation via multi-step synthesis involving:

- Substitution of halogenated aromatic compounds with trifluoromethyl groups.

- Use of trifluoromethylthiolating agents in DMF or other polar solvents.

- Purification by preparative high-performance liquid chromatography (HPLC) or silica gel chromatography.

This approach is more complex but allows for the synthesis of highly functionalized derivatives incorporating the trifluoromethylthio group.

Reaction Mechanism Insights

The electrophilic trifluoromethylthiolation likely proceeds via an electrophilic aromatic substitution mechanism where the trifluoromethylthiolating agent, activated by acid, generates an electrophilic species that attacks the aromatic ring at the most nucleophilic position (para or ortho to activating groups). The high selectivity and mild conditions suggest a controlled reaction pathway avoiding side reactions such as ipso substitution or overreaction.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Reagents and Conditions | Temperature | Yield/Notes |

|---|---|---|---|---|

| Electrophilic trifluoromethylthiolation | Phenol derivatives (e.g., chlorofluorophenols) | PhNHSCF3, triflic acid or BF3·Et2O, dichloromethane | Room temp | High selectivity, mild, up to 16 h |

| Nucleophilic substitution | Halogenated benzene (1,2-dichloro-4-fluorobenzene) | Trifluoromethylthiolate salts, base, polar solvent | 120–200 °C | Requires heating, moderate yield |

| Multi-step synthesis (patent) | Halogenated aromatic intermediates | Trifluoromethylthiolating agents, DMF, HPLC purification | Ambient to elevated | Complex, allows diverse derivatives |

Summary of Research Outcomes

- The electrophilic trifluoromethylthiolation method using PhNHSCF3 is favored for its operational simplicity, mild conditions, and high regioselectivity without requiring anhydrous or inert atmosphere conditions.

- The trifluoromethylthio group introduction is compatible with various functional groups, including acid-sensitive moieties.

- Alternative methods involving nucleophilic substitution or multi-step syntheses provide access to the compound but often require harsher conditions or more complex purification.

- The compound's unique substitution pattern with chlorine, fluorine, and trifluoromethylthio groups imparts distinct chemical properties valuable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene is an aromatic compound with two chlorine atoms, one fluorine atom, and a trifluoromethylthio group attached to a benzene ring. The trifluoromethylthio group affects the compound's reactivity and potential applications in pharmaceuticals and agrochemicals.

Synthesis

The synthesis of this compound can be achieved through several methods.

Potential Applications

this compound has potential applications in various fields. Interaction studies involving this compound focus on its reactivity with various nucleophiles and electrophiles. The trifluoromethylthio group enhances reactivity towards nucleophilic attack due to its electron-withdrawing nature. Compounds with similar structures can exhibit selective interactions with enzymes or receptors in biological systems.

Structural Similarities and Differences

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene | Similar halogenated structure | Different substitution pattern affecting reactivity |

| 1-Chloro-2-fluoro-4-(trifluoromethylthio)benzene | Contains one less chlorine atom | Potentially different biological activity |

| 4-Fluoro-3-(trifluoromethylthio)aniline | Amino group instead of chloro substituent | Enhanced solubility and interaction potential |

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene involves its interaction with molecular targets, such as enzymes and proteins. The presence of chlorine, fluorine, and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and result in specific effects, such as enzyme inhibition or activation .

Comparison with Similar Compounds

Research Findings and Implications

- Agrochemical Potential: The target compound’s combination of halogens and -SCF₃ aligns with trends in modern pesticides, where multi-halogenation improves resistance to degradation, and -SCF₃ enhances target-binding affinity .

- Limitations : High lipophilicity (cLogP >4) may reduce water solubility, necessitating formulation adjuvants for field applications. This contrasts with sulfoximine derivatives, which are more amenable to aqueous delivery systems .

Biological Activity

1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene is a halogenated aromatic compound with significant potential in various biological applications. Its unique structure, featuring two chlorine atoms, one fluorine atom, and a trifluoromethylthio group, influences its reactivity and biological interactions. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.

The molecular formula of this compound is CHClFS, with a molecular weight of 265.06 g/mol. The compound exhibits a boiling point of approximately 154.9°C and a density of about 1.61 g/cm³ .

The trifluoromethylthio group enhances the compound's reactivity towards nucleophilic attack due to its electron-withdrawing nature. This characteristic allows it to interact selectively with various biological targets, including enzymes and receptors. Studies indicate that compounds with similar structures can exhibit significant interactions within biological systems, potentially leading to therapeutic applications.

Case Studies

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other halogenated compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene | Similar halogenated structure | Antimicrobial properties |

| 1-Chloro-2-fluoro-4-(trifluoromethylthio)benzene | One less chlorine atom | Potentially different enzyme interactions |

| 4-Fluoro-3-(trifluoromethylthio)aniline | Amino group instead of chloro substituent | Enhanced solubility and interaction potential |

This table illustrates how variations in structure can influence biological activity.

Potential Applications

Given its unique chemical properties and biological activities, this compound has potential applications in:

- Pharmaceuticals : As a lead compound for developing new antimicrobial or anticancer agents.

- Agrochemicals : Its reactivity may be harnessed for creating novel pesticides or herbicides.

Q & A

Basic: What synthetic routes are recommended for 1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene, and how can reaction conditions be optimized?

Methodological Answer:

A plausible synthetic route involves sequential halogenation and functional group introduction. For example:

Halogenation: Start with a fluorobenzene derivative. Introduce chlorine substituents via electrophilic aromatic substitution (EAS) using Cl₂/FeCl₃ under controlled temperature (0–5°C) to avoid over-chlorination.

Trifluoromethylthio Introduction: Use a nucleophilic substitution reaction with a trifluoromethylthiolating agent (e.g., AgSCF₃ or CuSCF₃) under inert atmosphere.

Optimization: Adjust solvent polarity (e.g., DMF or THF) and reaction time to enhance yield. Monitor intermediates via TLC or HPLC .

Key Reference: Similar protocols for chlorinated trifluoromethylbenzene derivatives highlight the importance of temperature control and catalyst selection to minimize side products .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer:

Molecular Orbital Analysis: Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density and identify electron-deficient positions on the aromatic ring.

Activation Energy Barriers: Simulate transition states for potential SNAr pathways at the 3-(trifluoromethylthio) and 4-fluoro positions.

Solvent Effects: Incorporate polarizable continuum models (PCM) to assess solvent influence on reaction rates.

Validation: Compare computational predictions with experimental kinetic data (e.g., Hammett plots) .

Key Insight: The strong electron-withdrawing effects of -SCF₃ and -F groups likely direct nucleophilic attack to the 1- and 2-chloro positions due to meta/para activation patterns .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

NMR Spectroscopy:

- ¹⁹F NMR: Identify fluorine environments (δ ~ -60 ppm for -F, -110 ppm for -SCF₃).

- ¹H/¹³C NMR: Resolve aromatic protons and carbons, noting deshielding due to electron-withdrawing groups.

Mass Spectrometry (EI-MS): Confirm molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of Cl or SCF₃ groups).

IR Spectroscopy: Detect C-F (1200–1100 cm⁻¹) and C-S (700–600 cm⁻¹) stretches .

Validation: Cross-reference with high-purity standards and databases like NIST Chemistry WebBook .

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across studies?

Methodological Answer:

Purity Assessment: Use HPLC or GC-MS to quantify impurities (>99% purity required for reliable data).

Crystallography: Perform single-crystal X-ray diffraction to confirm molecular packing and polymorphism.

Controlled Conditions: Replicate measurements under standardized conditions (e.g., heating rate in DSC for melting points).

Meta-Analysis: Statistically evaluate literature data (e.g., Grubbs’ test for outliers) to identify systematic errors .

Example: Discrepancies in boiling points of analogous compounds (e.g., 1,2-Dichloro-4-(trifluoromethyl)benzene: 175°C vs. 242°C) may arise from differences in pressure calibration .

Basic: What are the key considerations for designing a stability study under various environmental conditions?

Methodological Answer:

Stress Testing: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1A guidelines).

Analytical Monitoring: Use HPLC-UV/PDA to track degradation products; employ mass spectrometry for structural elucidation.

Kinetic Modeling: Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations.

Data Integrity: Document deviations and storage conditions per EPA testing protocols .

Regulatory Compliance: Follow OECD 116 guidelines for volatility assessment and OECD 117 for partition coefficients .

Advanced: What strategies mitigate competing side reactions during functionalization of the benzene ring?

Methodological Answer:

Protecting Groups: Temporarily block reactive sites (e.g., -SCF₃) with trimethylsilyl groups during halogenation.

Catalyst Screening: Test Pd/Cu catalysts for cross-coupling reactions to enhance selectivity (e.g., Suzuki-Miyaura).

Solvent Optimization: Use non-polar solvents (e.g., toluene) to disfavor ionic side reactions.

In Situ Monitoring: Employ ReactIR or flow NMR to detect intermediates and adjust conditions dynamically .

Case Study: In analogous systems, tributylphosphine ligands reduced Pd-catalyzed homocoupling side reactions by 40% .

Basic: How can researchers validate purity using chromatographic methods?

Methodological Answer:

HPLC-DAD/ELSD: Use a C18 column (3.5 µm, 150 mm) with acetonitrile/water (70:30) mobile phase; monitor at 254 nm.

GC-FID/MS: Employ a DB-5MS column (30 m × 0.25 mm) with splitless injection (250°C).

Validation Parameters: Calculate resolution (>1.5), tailing factor (<2), and %RSD for retention times (<1%).

Reference Standards: Compare against certified materials (e.g., NIST SRM) .

Note: For halogenated aromatics, ensure column compatibility to avoid stationary phase degradation .

Advanced: How does the electron-withdrawing effect of substituents influence regioselectivity in cross-coupling reactions?

Methodological Answer:

Hammett Analysis: Quantify substituent effects (σₚ values: -F = +0.06, -SCF₃ = +0.88) to predict activation/deactivation.

DFT Calculations: Map electrostatic potential surfaces to identify electron-poor regions prone to nucleophilic attack.

Experimental Validation: Perform competitive coupling reactions (e.g., between -Cl and -SCF₃ sites) and analyze product ratios via ¹⁹F NMR.

Literature Comparison: Contrast with trifluoromethylbenzene derivatives, where -SCF₃ directs meta substitution .

Key Finding: The -SCF₃ group’s strong -I effect likely dominates over -F, directing electrophiles to the less deactivated positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.